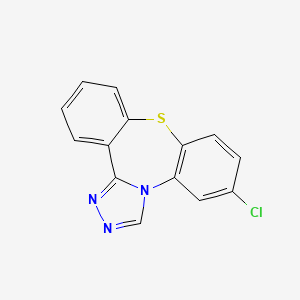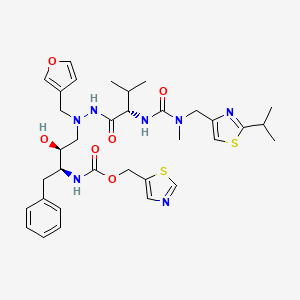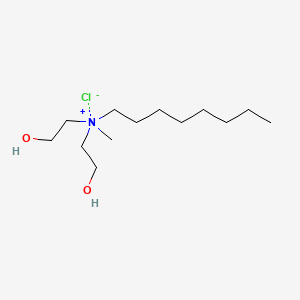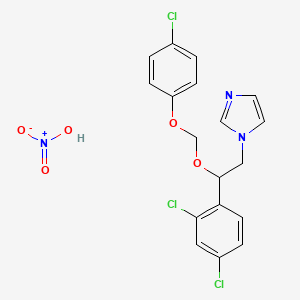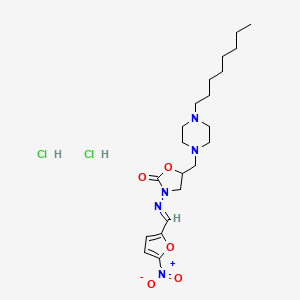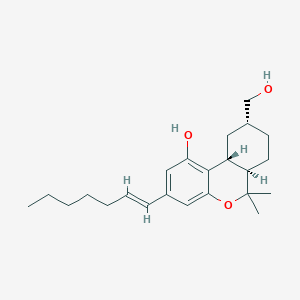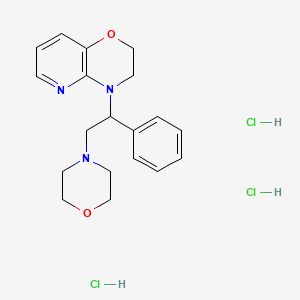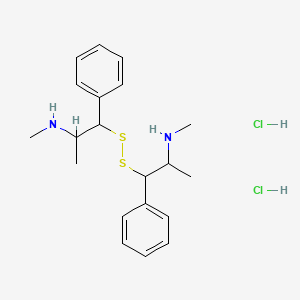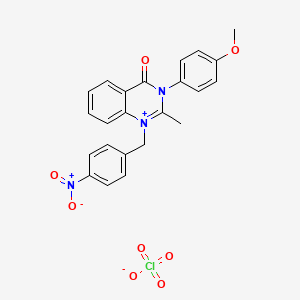
Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate is a complex organic compound that belongs to the quinazolinonium family This compound is characterized by its unique structure, which includes a nitrobenzyl group, a methoxyphenyl group, and a quinazolinonium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate typically involves multiple steps. The initial step often includes the formation of the quinazolinonium core, followed by the introduction of the nitrobenzyl and methoxyphenyl groups. Common reagents used in these reactions include nitrobenzyl chloride, methoxyphenyl boronic acid, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amine derivatives, and substituted quinazolinonium compounds. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Scientific Research Applications
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo redox reactions, influencing cellular oxidative stress. The methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity. The quinazolinonium core can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrobenzyl)-2-methyl-3-phenyl-4(3H)-quinazolinonium perchlorate: Lacks the methoxy group, which may affect its biological activity.
1-(4-Nitrobenzyl)-2-methyl-3-(4-hydroxyphenyl)-4(3H)-quinazolinonium perchlorate: Contains a hydroxy group instead of a methoxy group, influencing its reactivity and solubility.
1-(4-Nitrobenzyl)-2-methyl-3-(4-chlorophenyl)-4(3H)-quinazolinonium perchlorate:
Uniqueness
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
92944-93-9 |
|---|---|
Molecular Formula |
C23H20ClN3O8 |
Molecular Weight |
501.9 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-1-[(4-nitrophenyl)methyl]quinazolin-1-ium-4-one;perchlorate |
InChI |
InChI=1S/C23H20N3O4.ClHO4/c1-16-24(15-17-7-9-19(10-8-17)26(28)29)22-6-4-3-5-21(22)23(27)25(16)18-11-13-20(30-2)14-12-18;2-1(3,4)5/h3-14H,15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YSZJVWBUYBENKU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


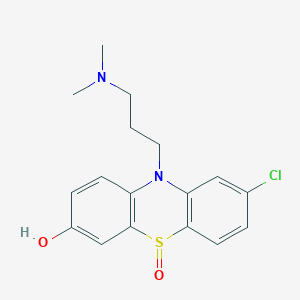
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)
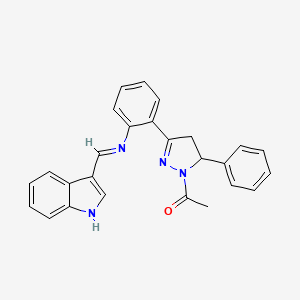
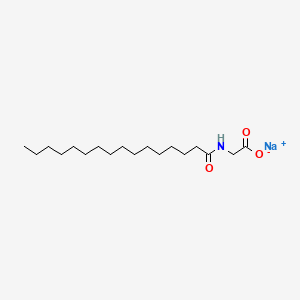
![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
